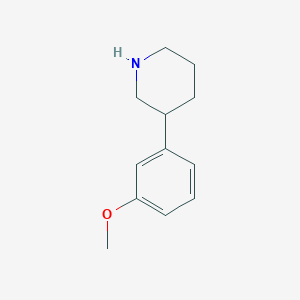

3-(3-Methoxyphenyl)piperidine

概要

説明

3-(3-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a methoxy group at the third position of the phenyl ring attached to the piperidine structure gives this compound unique chemical and biological properties.

作用機序

Target of Action

3-(3-Methoxyphenyl)piperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist . It has a similar affinity for both subtypes, though slightly higher affinity for the latter . It is also a D2 receptor partial agonist . These receptors play crucial roles in various physiological processes, including pain perception, motor control, cognitive functions, and mood regulation.

Mode of Action

3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . As an agonist, it enhances the activity of these receptors, leading to changes in the cellular functions they regulate. The compound shows stereoselectivity in its pharmacodynamics , meaning its effects can vary depending on the spatial arrangement of its atoms.

Result of Action

The molecular and cellular effects of 3-PPP’s action are likely to be diverse, given its multiple targets. For instance, by acting as an agonist at sigma and D2 receptors, it could modulate neurotransmission, potentially influencing behaviors and physiological processes such as pain perception, motor control, and mood regulation .

生化学分析

Biochemical Properties

3-(3-Methoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can act as a substrate for certain monoamine oxidases, influencing neurotransmitter levels and potentially affecting neurological functions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific receptors and enzymes, leading to inhibition or activation of their functions. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity . For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)piperidine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce highly functionalized piperidines. These reactions involve the use of aromatic aldehydes, ammonium acetate, cyanoacetates, and nitromethane .

化学反応の分析

Types of Reactions: 3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds

科学的研究の応用

3-(3-Methoxyphenyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

類似化合物との比較

3-Methoxyphencyclidine (3-MeO-PCP): Shares a similar methoxyphenyl structure but has a cyclohexyl group instead of a piperidine ring.

4-Methoxyphenylpiperidine: Similar structure with the methoxy group at the fourth position of the phenyl ring.

3-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: 3-(3-Methoxyphenyl)piperidine is unique due to its specific substitution pattern and its ability to interact with NMDA receptors. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

生物活性

3-(3-Methoxyphenyl)piperidine, also referred to as 3-MPPH, is a chemical compound characterized by its unique structural properties, which include a piperidine ring substituted with a 3-methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClN₁O

- Molecular Weight : 227.73 g/mol

- CAS Number : 19725-18-9

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural resemblance to other psychoactive compounds suggests potential influences on mood and behavior. However, specific mechanisms of action remain under investigation.

Antibiotic Activity

Piperidine derivatives are also explored for their antibacterial properties. They function by inhibiting bacterial growth or directly killing bacteria. The exact role of this compound in this area requires further exploration, but its structural features suggest potential efficacy against bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Piperidine Ring : Using cyclization reactions involving amines and carbonyl compounds.

- Substitution Reactions : Introducing the 3-methoxyphenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

These synthetic routes are crucial for producing the compound in sufficient purity for research applications.

Interaction Studies

Preliminary studies have indicated that this compound may exhibit binding affinity at various receptors, influencing neurotransmitter dynamics. While detailed binding studies are still needed, initial data suggest interactions that could lead to therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)piperidine | C₁₂H₁₈ClN₁O | Substituted at the second position on the piperidine ring |

| 1-(3-Methoxyphenyl)piperazine | C₁₂H₁₈ClN₁O | Contains a piperazine ring instead of piperidine |

| 4-(3-Methoxyphenyl)pyrrolidine | C₉H₁₃N | Features a pyrrolidine ring, altering its reactivity |

Each compound shares similar structural characteristics but may differ in biological activity and pharmacological applications .

Safety and Toxicology

As with many new compounds, safety information regarding this compound is limited. Arylpiperidines can exhibit varying toxicity levels based on their structure. Proper laboratory safety protocols should be followed when handling this compound until more comprehensive safety data becomes available .

Future Directions

Future research on this compound should focus on:

- Detailed mechanism of action studies to elucidate its interactions with neurotransmitter systems.

- Evaluation of its therapeutic potential in treating neurodegenerative diseases and cancers.

- Comprehensive toxicity assessments to establish safety profiles for potential clinical applications.

特性

IUPAC Name |

3-(3-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCUAFVVTHZALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454246 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79601-21-1 | |

| Record name | 3-(3-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the palladium-catalyzed β-selective C(sp3)-H arylation method described in the paper?

A2: The paper focuses on a novel method for the direct arylation of N-Boc-piperidines at the β-position, which is typically challenging due to the inert nature of the C-H bond. The researchers successfully developed a palladium-catalyzed migrative Negishi coupling reaction, employing a specifically designed phenylpyrrole-based phosphine ligand. This ligand plays a crucial role in achieving both high efficiency and selectivity for the desired β-arylation. [] This breakthrough offers a more straightforward approach to synthesizing 3-aryl-N-Boc-piperidines, potentially streamlining the development of pharmaceuticals containing this important structural motif.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。